

Benchmarking 4-Nitrosodiphenylamine synthesis against patented industrial processes

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Compound of Interest

Compound Name: 4-Nitrosodiphenylamine

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A Comparative Benchmarking Guide to Industrial 4-Nitrosodiphenylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of patented industrial synthesis routes for **4-Nitrosodiphenylamine** (4-NODPA), a key intermediate in the production of antioxidants, antiozonants, and other specialty chemicals. The following sections detail the experimental protocols, quantitative performance data, and logical workflows of the predominant manufacturing processes, offering a benchmark for laboratory-scale synthesis and process development.

Comparative Analysis of Synthesis Processes

The industrial production of **4-Nitrosodiphenylamine** is dominated by two primary strategies: the classical Fischer-Hepp rearrangement and various iterations of condensation reactions. Each approach carries distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact. The following table summarizes the key quantitative data extracted from patented processes and relevant scientific literature.



Proces s	Key Reacta nts	Catalys t/Reag ents	Solvent	Temper ature (°C)	Reactio n Time	Yield (%)	Selecti vity (%)	Key Patent/ Refere nce
Fischer- Hepp Rearran gement	N- Nitroso dipheny lamine	Alcoholi c Hydrog en Chlorid e	Methan ol, Ethanol	0 - 65	Up to 4 hours	~88%	High	US4034 042A[1]
Aniline & Nitrobe nzene Conden sation	Aniline, Nitrobe nzene	Compo site Alkali (e.g., Tetrame thylam monium Hydroxi de, NaOH)	- (Excess Aniline)	50 - 90	Continu ous	>99% (Nitrobe nzene Conver sion)	>97%	CN125 3428C[2]
Carbani lide & Nitrobe nzene Conden sation	Carbani lide, Nitrobe nzene, Aniline	Alkali Metal Hydroxi de (e.g., NaOH)	DMSO, DMF, NMP	50 - 80	Not Specifie d	"Very High"	High	US6137 010A[3]
Protect ed Aniline Conden sation	Aniline, Phthalic Anhydri de, Nitrobe nzene	Tetrame thylam monium Hydroxi de, NaOH	Cyclohe xane	50 - 150	0.5 - 5 hours	>75%	High	CN109 232275 B[4]

Experimental Protocols



Below are detailed methodologies for two of the most prominent industrial synthesis routes for **4-Nitrosodiphenylamine**.

Synthesis via Fischer-Hepp Rearrangement

This process involves the acid-catalyzed intramolecular rearrangement of N-Nitrosodiphenylamine. The key challenge in this process is managing the stability of the **4-Nitrosodiphenylamine** hydrochloride intermediate to prevent decomposition.[1]

Materials:

- N-Nitrosodiphenylamine (N-NDPA)
- Anhydrous Methanol
- Anhydrous Hydrogen Chloride (gas)
- Aqueous Sodium Hydroxide solution

Procedure:

- A solution of N-Nitrosodiphenylamine in anhydrous methanol is prepared in a glass-lined reactor equipped with a stirrer, thermometer, and gas inlet.
- The solution is cooled to 0-10°C.
- Anhydrous hydrogen chloride gas is bubbled through the solution while maintaining the temperature below 20°C. The molar ratio of HCl to N-NDPA is crucial and should be controlled to keep the resulting 4-Nitrosodiphenylamine hydrochloride in solution.[1]
- The reaction mixture is stirred at a controlled temperature, typically between 15°C and 55°C, for a period of up to four hours to facilitate the rearrangement.[1]
- Upon completion of the reaction, the acidic solution is carefully neutralized with a pre-cooled aqueous sodium hydroxide solution to precipitate the free 4-Nitrosodiphenylamine.
- The precipitated product is filtered, washed with water to remove inorganic salts, and dried under vacuum.



Synthesis via Continuous Condensation of Aniline and Nitrobenzene

This modern industrial process offers high throughput and selectivity by reacting aniline and nitrobenzene in the presence of a composite alkali catalyst in a continuous flow system.[2]

Materials:

- Aniline
- Nitrobenzene
- Composite Alkali Catalyst (e.g., aqueous solution of tetramethylammonium hydroxide and sodium hydroxide)

Procedure:

- Aniline and nitrobenzene are fed into a continuous reactor system, which may consist of one
 or more stirred-tank reactors and forced heat exchangers.[2]
- The composite alkali catalyst is introduced into the reactor at a controlled rate. The molar ratio of hydroxide ions to nitrobenzene is maintained between 1:4 and 4:1.[2]
- The reaction is carried out at a temperature between 50°C and 90°C and under a pressure of 0.005-0.1 MPa.[2]
- Water formed during the condensation reaction is continuously removed through a dehydration unit to drive the equilibrium towards product formation.[2]
- The reaction mixture, containing 4-Nitrodiphenylamine and **4-Nitrosodiphenylamine**, is continuously withdrawn from the reactor.
- The product stream is then subjected to a separation and purification process to isolate the
 4-Nitrosodiphenylamine.

Process and Pathway Visualizations

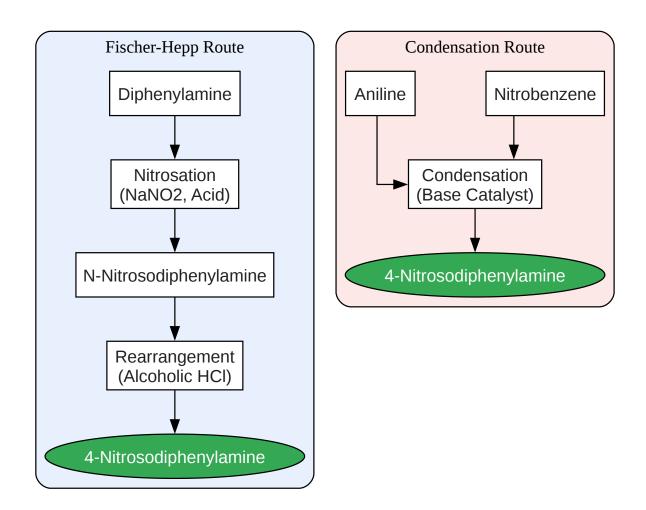
The following diagrams illustrate the logical flow of the described synthesis methods.





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Caption: Fischer-Hepp Rearrangement Workflow



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Caption: Comparison of Synthesis Pathways



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